1-(3-Bromopropyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol . It is a derivative of pyrrolidine-2,5-dione, where a bromopropyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with a pyrrolidine-2,5-dione moiety, such as tetramates, have been found to exhibit a broad range of bioactivities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .
Action Environment
Like other chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
1-(3-Bromopropyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The nature of these interactions is primarily reversible, indicating that this compound can bind to these enzymes and inhibit their activity without causing permanent changes to their structure .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, such as carbonic anhydrase, and inhibits their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall metabolic activity . For example, it can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biological effects . Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of pyrrolidine-2,5-dione with 3-bromopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(3-Bromopropyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)pyrrolidine-2,5-dione
- 1-(3-Iodopropyl)pyrrolidine-2,5-dione
- 1-(3-Fluoropropyl)pyrrolidine-2,5-dione
Uniqueness
1-(3-Bromopropyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEMSAFAQFOSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553859 | |
Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88661-56-7 | |
Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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